molecular formula C25H20N6O2 B2403106 4-ethoxy-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891113-76-1

4-ethoxy-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2403106
CAS No.: 891113-76-1
M. Wt: 436.475
InChI Key: NLWQDXXZGZYPPI-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a triazole ring, and a benzamide group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the amide group could participate in hydrolysis reactions, while the pyridine and triazole rings could potentially undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar groups like the amide could increase its solubility in polar solvents .

Scientific Research Applications

Antiproliferative Activity

  • Derivatives of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy have shown potential in inhibiting the proliferation of endothelial and tumor cells, indicating possible applications in cancer research (Ilić et al., 2011).

Biological Activity Studies

  • N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives have been synthesized and tested for their antibacterial and antifungal activities (Patel & Patel, 2015).

Antimicrobial Activity

  • Several [1,2,4]triazolo derivatives have been studied for their antimicrobial properties, suggesting their potential in developing new antimicrobial agents (Prakash et al., 2011).

Antidiabetic Drug Development

  • Triazolo-pyridazine-6-yl-substituted piperazines, derivatives of [1,2,4]triazolo[4,3-b]pyridazine, have been synthesized and evaluated for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition (Bindu et al., 2019).

Antiviral Activity

  • Newly synthesized 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activity against hepatitis A virus (Shamroukh & Ali, 2008).

Synthesis and Structural Studies

  • The synthesis and structural analysis of various [1,2,4]triazolo derivatives, including their crystal structures and functional group analysis, have been conducted to better understand their properties (Sallam et al., 2021).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.

Mode of Action

The hydrogen bond accepting and donating characteristics of similar compounds, such as triazolothiadiazines, allow them to make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds , it can be inferred that the compound may affect multiple biochemical pathways. These could include pathways involved in cell growth and proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activity), oxidative stress (antioxidant activity), viral replication (antiviral activity), and enzyme activity (enzyme inhibitory activity).

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that these methods could be used to predict the ADME properties of the compound. These properties would impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The pharmacological activities of similar compounds suggest that the compound may have effects at both the molecular and cellular levels . For example, its anticancer activity could involve inducing apoptosis or inhibiting proliferation in cancer cells, its antimicrobial activity could involve killing or inhibiting the growth of microbes, and its enzyme inhibitory activity could involve inhibiting the activity of specific enzymes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and physical properties. As with any chemical, appropriate safety precautions should be taken when handling it, including avoiding inhalation, ingestion, and contact with skin .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and tested in more complex biological systems .

Properties

IUPAC Name

4-ethoxy-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O2/c1-2-33-21-8-6-18(7-9-21)25(32)27-20-5-3-4-19(16-20)22-10-11-23-28-29-24(31(23)30-22)17-12-14-26-15-13-17/h3-16H,2H2,1H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWQDXXZGZYPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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